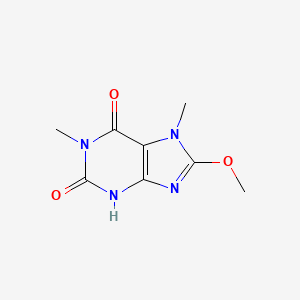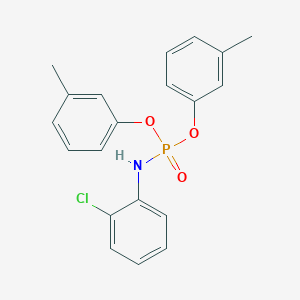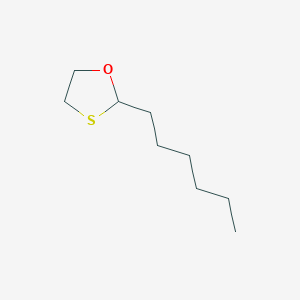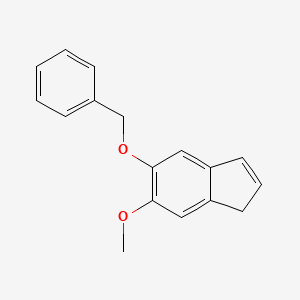amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 5966-64-3](/img/structure/B14737155.png)
N-(2-{[(1-Benzyl-1H-pyrrol-2-yl)methyl](cyclopropyl)amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-benzyl-1H-pyrrole, followed by its reaction with cyclopropylamine to form the cyclopropylamino derivative. This intermediate is then coupled with 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a benzylpiperidine moiety.
(-)-Carvone: A natural compound with similar structural features, used as a bioherbicide.
Uniqueness
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its combination of a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
特性
CAS番号 |
5966-64-3 |
|---|---|
分子式 |
C30H35ClN4O3 |
分子量 |
535.1 g/mol |
IUPAC名 |
N-[2-[(1-benzylpyrrol-2-yl)methyl-cyclopropylamino]-2-oxoethyl]-3-chloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C30H35ClN4O3/c31-26-9-4-8-25(20-26)30(37)34(15-14-32-16-18-38-19-17-32)23-29(36)35(27-11-12-27)22-28-10-5-13-33(28)21-24-6-2-1-3-7-24/h1-10,13,20,27H,11-12,14-19,21-23H2 |
InChIキー |
SSYPPJIDVATKGI-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC2=CC=CN2CC3=CC=CC=C3)C(=O)CN(CCN4CCOCC4)C(=O)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


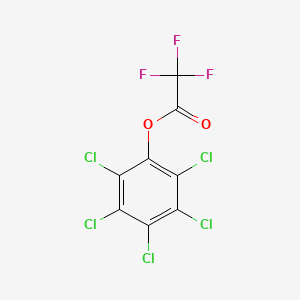
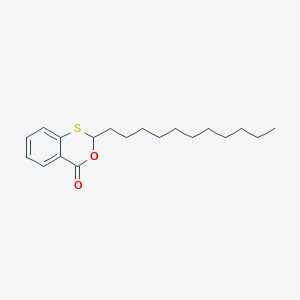
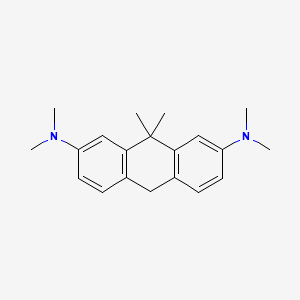
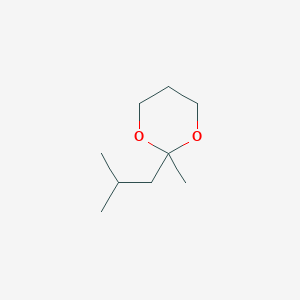
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

